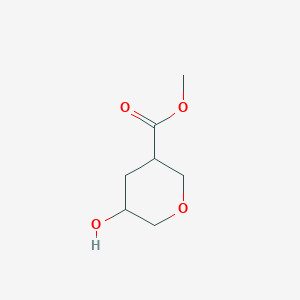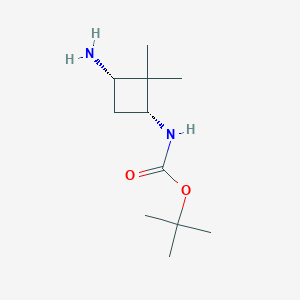
1,3-Bis-(2,6-diisopropylphenyl)-2,3-dihydro-1H-iMidazole HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis-(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazole HCl is a chemical compound known for its significant role in organic synthesis, particularly as a ligand in catalysis. This compound is part of the N-heterocyclic carbene (NHC) family, which is widely used in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazole HCl typically involves the following steps:
Formation of the Imidazole Core: The initial step involves the condensation of glyoxal, formaldehyde, and aniline derivatives to form the imidazole ring.
Substitution Reaction: The imidazole ring is then substituted with 2,6-diisopropylphenyl groups. This is usually achieved through a nucleophilic substitution reaction using 2,6-diisopropylphenyl halides.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazole HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form the corresponding imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various imidazolium salts, imidazoline derivatives, and substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis-(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazole HCl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and olefin metathesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a stabilizing agent for various biochemical reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,3-Bis-(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazole HCl exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating various chemical transformations. The bulky 2,6-diisopropylphenyl groups provide steric protection, enhancing the stability of the metal-ligand complex and preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis-(2,4,6-trimethylphenyl)-imidazolium chloride
- 1,3-Bis-(2,6-diisopropylphenyl)-imidazolium chloride
- 1,3-Bis-(2,6-diisopropylphenyl)-imidazoline
Uniqueness
1,3-Bis-(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazole HCl is unique due to its specific steric and electronic properties, which make it particularly effective as a ligand in catalysis. The presence of the 2,6-diisopropylphenyl groups provides a balance of steric bulk and electronic effects, enhancing its performance in various chemical reactions compared to other similar compounds .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-16,18-21H,17H2,1-8H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPGPFOTTDXLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)

![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)




![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8065412.png)

![Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B8065445.png)


